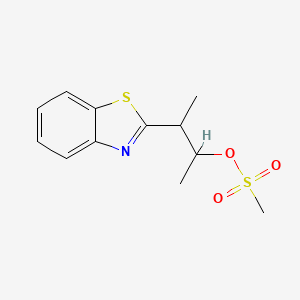

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Übersicht

Beschreibung

Cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (CTB) is a cyclic carbamate compound that has been used in scientific research for a variety of applications. CTB is a small molecule that is easily synthesized and has been studied for its biochemical and physiological effects. CTB has been used in a variety of experiments, including those involving enzyme inhibition, protein binding, and metabolic regulation. In

Wissenschaftliche Forschungsanwendungen

Continuous Photo Flow Synthesis

Continuous photo flow chemistry has been explored for the synthesis of cis-cyclobutane-1,3-Dicarboxylic acid derivatives, demonstrating its utility for scale-up synthesis. This method allows for the efficient production of biologically active compounds and materials science applications featuring cyclobutane rings labeled with deuterium atoms. The optimized reaction conditions and photo flow system modifications have facilitated the production of high-quality deuterium-labeled compounds, highlighting the significance of this approach in the synthesis of drug candidate compounds for pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

Synthesis and Stereochemistry

The stereochemistry of cyclobutene derivatives has been a focal point of research, with studies on the reactions of cis- and trans-cyclobutene with oxygen and various reactants providing insights into the synthesis of siloxanes and silacyclohexa-dienes. This research underscores the versatility of cyclobutene compounds in synthesizing structurally diverse molecules, contributing to the field of organometallic chemistry (Ishikawa et al., 2001).

Enantiopure Compounds

The crystal structure and synthesis of enantiopure N-protected β-hydroxyvaline exemplify the importance of stereochemistry in drug development. The cis conformer's structure, revealed through crystallography, showcases the potential of enantiopure compounds in designing more effective pharmaceuticals by exploiting specific molecular interactions (Oku, Naito, Yamada, & Katakai, 2004).

Syntheses of Substituted Compounds

The synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates through reactions with L-selectride highlights the methodological advancements in obtaining cis isomers with quantitative yield. This research contributes to the development of synthetic methodologies that enhance the efficiency and selectivity of chemical syntheses, crucial for pharmaceutical and material science applications (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Platinum(IV) Complexes

The study on platinum(IV) carbamate complexes provides a foundation for developing new chemotherapeutic agents. The synthesis and characterization of these complexes, along with their cytotoxicity against human lung cancer cells, demonstrate the potential of platinum(IV) compounds in cancer treatment. This research also highlights the importance of exploring the electrochemical properties of drug candidates to understand their mechanism of action and improve their efficacy (Wilson & Lippard, 2011).

Eigenschaften

IUPAC Name |

tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBARZYXJRKEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101140484 | |

| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate | |

CAS RN |

1363381-12-7 | |

| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)

![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)

amine hydrochloride](/img/structure/B1377732.png)

![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)

![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)